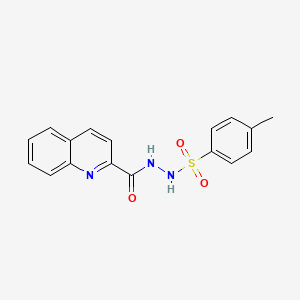
4-METHYL-N'~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N’~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that features a quinoline moiety, a benzenesulfonohydrazide group, and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N’~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonation: The benzenesulfonohydrazide group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The final step involves the reaction of the sulfonylated quinoline with hydrazine hydrate to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N’~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and benzenesulfonohydrazide derivatives.
Scientific Research Applications
4-METHYL-N’~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N’~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzenesulfonohydrazide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety.
Sulfonohydrazide Derivatives: Compounds such as sulfasalazine and sulfamethoxazole contain the sulfonohydrazide group.
Uniqueness
4-METHYL-N’~1~-(2-QUINOLYLCARBONYL)-1-BENZENESULFONOHYDRAZIDE is unique due to its combination of a quinoline moiety and a benzenesulfonohydrazide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonylquinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-6-9-14(10-7-12)24(22,23)20-19-17(21)16-11-8-13-4-2-3-5-15(13)18-16/h2-11,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMNFVCALICOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B4998526.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(3,4,5-trimethoxyphenyl)methoxy]propan-2-ol;dihydrochloride](/img/structure/B4998536.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)

![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)
![butyl N-[1,1,1,3,3,3-hexafluoro-2-[(4-methylpiperazin-1-yl)amino]propan-2-yl]carbamate](/img/structure/B4998591.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4998603.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)

![5-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4998610.png)
